molecular formula C19H23N3O3 B1443781 Desfluoroenrofloxacin CAS No. 138892-82-7

Desfluoroenrofloxacin

Cat. No.: B1443781
CAS No.: 138892-82-7
M. Wt: 341.4 g/mol
InChI Key: SAGMQAFQBYWUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desfluoroenrofloxacin is a synthetic fluoroquinolone antibiotic . It is a derivative of Enrofloxacin, which is produced by the Bayer Corporation and approved by the FDA for veterinary use .

Scientific Research Applications

  • Environmental Impact and Soil Sorption : A study explored the sorption of norfloxacin, a compound related to Desfluoroenrofloxacin, in soils. This is crucial for understanding the environmental impact of such compounds when they reach the soil through animal excreta or manure. The research indicated that norfloxacin shows high affinity for soil particles, suggesting potential environmental persistence and mobility concerns (Peruchi, Fostier, & Rath, 2015).

  • Novel Drug Delivery Systems : Ciprofloxacin-protected gold nanoparticles have been developed as a novel drug delivery system. This study demonstrates the potential of metal nanoparticles as carriers for ciprofloxacin and other fluoroquinolone molecules, including this compound, offering controlled release and specific targeting capabilities (Tom, Suryanarayanan, Reddy, Baskaran, & Pradeep, 2004).

  • Antibacterial Activity Against Resistant Bacteria : A series of novel 6-desfluoroquinolones were synthesized, showing potent antibacterial activity against multi-drug resistant Gram-positive bacteria. This highlights the significance of this compound derivatives in combating resistant bacterial strains, particularly in nosocomial infections (Miyauchi et al., 2009).

  • Quantitative Nuclear Magnetic Resonance Applications : this compound and related compounds have been studied in the context of quantitative nuclear magnetic resonance. This technique is vital for analyzing chemical constituents in living organisms, which can be used to trace the metabolic fate of drugs (Abou-Taleb, El-Sherbiny, El-enany, & El-Subbagh, 2020).

  • Implications in Veterinary Medicine : The pharmacokinetics of pefloxacin and its metabolite norfloxacin, related to this compound, were studied in ducks, providing insights into the drug's behavior in avian species. This research is valuable for understanding the safe and effective use of such drugs in veterinary medicine (Dimitrova et al., 2008).

  • Soil Microbial Community Impact : The impact of difloxacin-contaminated manure on soil bacterial community structure and function was studied, indicating the potential environmental risks associated with the use of fluoroquinolone antibiotics like this compound in agriculture (Jechalke et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Desfluoroenrofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction with these enzymes prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death . The compound’s affinity for these enzymes is a key factor in its antibacterial efficacy.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types . These effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the re-ligation of cleaved DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, this compound can inhibit the activity of other enzymes involved in DNA repair and replication, further enhancing its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates bacterial infections with minimal adverse effects . At higher doses, this compound can cause toxicity, manifesting as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . These adverse effects underscore the importance of adhering to recommended dosage guidelines.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary metabolites are excreted via the kidneys. The compound can also affect metabolic pathways by inhibiting enzymes involved in the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues, including the liver, kidneys, and lungs . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

Within cells, this compound localizes primarily in the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to diffuse across cell membranes and its affinity for DNA and nuclear proteins . This localization is critical for its antibacterial activity, as it allows this compound to effectively target bacterial DNA replication and transcription processes.

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGMQAFQBYWUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160834
Record name Desfluoroenrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138892-82-7
Record name Desfluoroenrofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoroenrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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